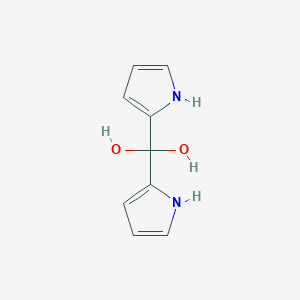

Di(1H-pyrrol-2-yl)methanediol

Description

Contextualization within Pyrrole (B145914) Chemistry and Geminal Diol Systems

To understand Di(1H-pyrrol-2-yl)methanediol, one must first appreciate the nature of its constituent parts. Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. nih.govnih.govuctm.edu It is a fundamental structural motif found in numerous natural products, including heme, chlorophyll, and vitamin B12. orientjchem.orgresearchgate.net As an electron-rich aromatic system, pyrrole readily undergoes electrophilic substitution, particularly at the carbon atoms adjacent to the nitrogen (the α-positions). uctm.edu This inherent reactivity is the basis for many synthetic methodologies aimed at constructing larger pyrrolic systems. nih.gov

The second component is the geminal diol, a functional group characterized by two hydroxyl (-OH) groups attached to the same carbon atom. wikipedia.org Geminal diols are typically unstable and exist in a reversible equilibrium with their corresponding carbonyl compounds (aldehydes or ketones), with the equilibrium usually favoring the carbonyl form. echemi.comquora.com However, the stability of a geminal diol can be significantly enhanced by the presence of electron-withdrawing groups on the same carbon atom. wikipedia.orgquora.comvaia.com A classic example is chloral (B1216628) hydrate, where the three electron-withdrawing chlorine atoms stabilize the diol structure. wikipedia.orgquora.com

This compound presents a unique case where two electron-rich pyrrole rings are attached to the diol-bearing carbon. The formation of this compound occurs via the acid-catalyzed reaction of pyrrole with formaldehyde, where pyrrole acts as a nucleophile attacking the electrophilic carbonyl carbon. The resulting structure is essentially the hydrated form of a dipyrromethane bridge, a cornerstone of porphyrin chemistry.

Historical Overview and Evolution of Research on Pyrrole-Bridged Structures and Related Geminal Diols

The history of this compound is intrinsically linked to the synthesis of porphyrins and their constituent dipyrromethanes. mdpi.com Early strategies for porphyrin synthesis involved the acid-catalyzed condensation of pyrroles with aldehydes. rsc.org In these reactions, the geminal diol, or its protonated carbinol form, was long postulated as a fleeting intermediate. The focus of pioneering chemists was on the final, stable, and intensely colored porphyrin macrocycles, not on the transient species that led to their formation.

The development of the Lindsey synthesis of porphyrins marked a significant advancement in the field. nih.govscispace.com This method involves a two-step, one-flask process: first, the acid-catalyzed condensation of a pyrrole and an aldehyde to form a porphyrinogen (B1241876) intermediate, followed by oxidation to the porphyrin. nih.govbeilstein-journals.org This approach implicitly controlled the formation and reaction of the intermediate carbinol species. While this compound itself is rarely isolated from these reactions, related dipyrromethanecarbinols (where one hydroxyl group is replaced by another substituent) have been successfully isolated and used in rational, stepwise syntheses of complex porphyrinoids. acs.orgresearchgate.networldscientific.com

This evolution from a one-pot condensation to the controlled reaction of isolated carbinol intermediates demonstrates a deeper understanding of the reaction mechanism. Researchers recognized that controlling the formation and subsequent reaction of this key intermediate was paramount to achieving high yields and synthesizing unsymmetrically substituted porphyrins, which were previously difficult to obtain. researchgate.netgoogle.com

Significance of the this compound Scaffold in Contemporary Chemical Research

The this compound scaffold, and more broadly the dipyrromethane unit it generates upon dehydration, is of immense significance in modern chemistry. Its primary importance lies in its role as a fundamental building block for a vast range of functional molecules. mdpi.com

Porphyrinoid Synthesis: The acid-catalyzed condensation that proceeds via the diol intermediate is the most common method for preparing meso-substituted dipyrromethanes. mdpi.comresearchgate.net These dipyrromethanes are crucial precursors for the synthesis of not only porphyrins but also a wide variety of related macrocycles such as corroles, chlorins, and expanded porphyrins. mdpi.comresearchgate.net The ability to create complex, tailored macrocycles for applications in catalysis, medicine, and materials science often begins with the controlled formation of a dipyrromethane bridge. scispace.comnih.gov

Functional Dyes and Materials: Beyond porphyrins, the dipyrromethane structure derived from the diol is the core of BODIPY (boron-dipyrromethene) dyes. mdpi.comiipseries.org These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent stability, making them invaluable as fluorescent probes and labels in biological imaging and sensing applications. iipseries.org

Supramolecular Chemistry: The dipyrromethane scaffold can be incorporated into larger molecular architectures to create ligands for organometallic complexes and building blocks for supramolecular assemblies. mdpi.comresearchgate.net The specific geometry and electronic nature of the dipyrromethane unit can be tuned by changing the substituents, influencing the properties of the resulting materials.

Compound Data

Due to its nature as a reactive intermediate, detailed experimental data for isolated this compound is scarce in the literature. However, its existence is acknowledged through its CAS registry number and its fundamental role in established reaction mechanisms.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | bis(1H-pyrrol-2-yl)methanediol | chemsrc.com |

| CAS Number | 928842-03-9 | chemsrc.com |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Appearance | Not typically isolated; exists as a transient intermediate in solution. |

Structure

3D Structure

Properties

CAS No. |

928842-03-9 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

bis(1H-pyrrol-2-yl)methanediol |

InChI |

InChI=1S/C9H10N2O2/c12-9(13,7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-13H |

InChI Key |

PYFBRWVFIJGUAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=CN2)(O)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Di 1h Pyrrol 2 Yl Methanediol

Direct Synthetic Pathways to Di(1H-pyrrol-2-yl)methanediol

The most direct theoretical pathway to this compound involves the hydration of Di(1H-pyrrol-2-yl)methanone. This reaction is an equilibrium process that can be catalyzed by either acids or bases.

Hydration Reactions of Di(1H-pyrrol-2-yl)methanone (bis(1H-pyrrol-2-yl)methanone)

The addition of water to the carbonyl group of Di(1H-pyrrol-2-yl)methanone would yield the corresponding geminal diol, this compound. This nucleophilic addition is generally reversible, and the position of the equilibrium is influenced by various factors, including the presence of catalysts and the nature of the solvent. libretexts.orgsmolecule.com

Acid-Catalyzed Hydration Methods

In the presence of an acid catalyst, the carbonyl oxygen of Di(1H-pyrrol-2-yl)methanone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion by a water molecule or a conjugate base yields this compound and regenerates the acid catalyst. libretexts.org

The general mechanism for acid-catalyzed hydration is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Deprotonation to form the geminal diol.

| Catalyst | Solvent | General Conditions |

| Dilute HCl | Water, THF-water | Room temperature |

| Dilute H₂SO₄ | Water, Dioxane-water | Mild heating may be required |

| Trifluoroacetic Acid (TFA) | Dichloromethane-water | Room temperature |

Base-Catalyzed Hydration Methods

Under basic conditions, a hydroxide (B78521) ion (a more potent nucleophile than water) directly attacks the carbonyl carbon of Di(1H-pyrrol-2-yl)methanone. This leads to the formation of a tetrahedral alkoxide intermediate. Protonation of this intermediate by a water molecule then affords this compound and regenerates the hydroxide catalyst. libretexts.org

The general mechanism for base-catalyzed hydration proceeds as:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by water to give the geminal diol.

| Catalyst | Solvent | General Conditions |

| NaOH | Water, Ethanol-water | Room temperature |

| KOH | Water, Methanol-water | Room temperature |

| Na₂CO₃ | Water | Mild heating may be applied |

Solvent Effects on Hydration Equilibrium

The equilibrium between a ketone and its corresponding geminal diol is sensitive to the solvent environment. For the hydration of Di(1H-pyrrol-2-yl)methanone, polar protic solvents such as water would be expected to favor the formation of this compound through hydrogen bonding and stabilization of the diol. In contrast, non-polar aprotic solvents would likely shift the equilibrium back towards the ketone. The use of solvent mixtures, such as water-tetrahydrofuran or water-dioxane, can be employed to achieve a balance between reactant solubility and favorable equilibrium for the diol. researchgate.netmdpi.com

Formation from Oxidation of Di(1H-pyrrol-2-yl)methane (Dipyrromethane) Precursors

Another potential, albeit less direct, route to this compound involves the controlled oxidation of Di(1H-pyrrol-2-yl)methane.

Controlled Oxidative Methodologies

The oxidation of dipyrromethanes typically yields dipyrromethenes. researchgate.netwikipedia.org However, it is conceivable that under specific, controlled conditions, oxidation could lead to the formation of Di(1H-pyrrol-2-yl)methanone, which would then exist in equilibrium with its hydrated form, this compound, in an aqueous environment.

One proposed pathway involves the oxidation of the dipyrromethane to a dipyrromethene, which can then undergo the addition of water to form a dipyrromethanone. nih.gov This dipyrromethanone would subsequently establish an equilibrium with the corresponding methanediol (B1200039) in the presence of water.

| Oxidizing Agent | Solvent System | Potential Intermediate/Product |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | THF, CH₂Cl₂ | Dipyrromethene |

| Oxygen (air) | Various organic solvents | Dipyrromethene, potentially leading to Dipyrromethanone in the presence of water |

| Hydrogen Peroxide | Acetic Acid | Potential for over-oxidation |

Further research is necessary to establish specific and optimized conditions for the synthesis of this compound via these proposed pathways.

Synthetic Methodologies for Di(1H-pyrrol-2-yl)methanone, a Key Precursor to the Diol

The synthesis of di(1H-pyrrol-2-yl)methanone, also known as 2,2'-dipyrrolylketone, is the practical entry point to the chemical space of its diol counterpart. Several synthetic routes have been developed to construct this bis(pyrrolyl)ketone framework.

Condensation reactions are a primary method for introducing the carbonyl group between two pyrrole (B145914) rings. One approach involves the use of phosgene (B1210022) or its equivalents as the carbonyl source. For example, the reaction of pyrrole with triphosgene (B27547) in the presence of a base can lead to the formation of di(1H-pyrrol-2-yl)methanone. mdpi.com A related method utilizes the reaction of a pre-formed pyrrole derivative with a suitable carbonylating agent. An example is the synthesis of (2-aminophenyl)(1H-pyrrol-2-yl)methanone, which can be achieved through a multi-step process starting from anthranilic acid and benzoyl chloride, followed by reaction with a pyrrole Grignard reagent and subsequent deprotection. mdpi.com

Another condensation strategy employs activated pyrrole precursors. For instance, 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone can serve as a precursor, which upon reaction with nucleophiles like amines, can lead to the formation of pyrrole-2-carboxamides. acs.org While not directly yielding the diketone, this illustrates the use of activated carbonyl derivatives of pyrrole in condensation reactions.

Table 1: Examples of Condensation Precursors for Pyrrole Ketone Synthesis

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Pyrrole | Triphosgene | Base | Di(1H-pyrrol-2-yl)methanone | mdpi.com |

| 2-Pyrrolyl Grignard Reagent | 2-Phenyl-4H-3,1-benzooxazin-4-one | - | (2-Benzamidophenyl)(1H-pyrrol-2-yl)methanone | mdpi.com |

| 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone | Piperidine | - | Piperidin-1-yl(1H-pyrrol-2-yl)methanone | acs.org |

Organometallic cross-coupling reactions provide a powerful alternative for the synthesis of the bis(pyrrolyl)ketone core. The Stille coupling reaction has been successfully employed for this purpose. For instance, the palladium-catalyzed reaction of 2,2′-dibromobenzophenone with 1-methyl-2-(tributylstannyl)-1H-pyrrole yields bis(2-(1-methyl-1H-pyrrol-2-yl)phenyl)methanone. nih.gov This methodology allows for the construction of more complex, substituted derivatives.

Another organometallic approach involves the coupling of a pyrrole derivative with a benzoic acid derivative. The synthesis of (3,5-dichloro-2-methoxyphenyl)(1H-pyrrol-2-yl)methanone was achieved via the reaction of pyrrole with methyl 3,5-dichloro-2-methoxybenzoate using a Grignard reagent. up.pt This highlights the utility of coupling organometallic pyrrole species with activated carboxylic acid derivatives.

Approaches to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is predicated on the synthesis of the corresponding substituted di(1H-pyrrol-2-yl)methanones, which would then exist in equilibrium with their hydrated diol forms in aqueous environments.

The most common strategy for obtaining substituted derivatives is to functionalize the pyrrole rings before the formation of the ketone. This can be achieved in two main ways: by using pre-functionalized pyrroles in the ketone synthesis or by direct functionalization of the di(1H-pyrrol-2-yl)methanone core.

Electrophilic substitution is a characteristic reaction of the electron-rich pyrrole ring. researchgate.net Di(1H-pyrrol-2-yl)methanone can undergo electrophilic substitution reactions, such as halogenation, on the pyrrole rings. The directing effects of the carbonyl group and the pyrrole nitrogen will influence the position of substitution.

Alternatively, a wide variety of substituted pyrroles can be synthesized through numerous methods, including the Paal-Knorr synthesis, and then used as building blocks. organic-chemistry.org For example, a transition metal-free one-pot synthesis has been developed to produce substituted pyrroles from the reaction of 1,3-dicarbonyl compounds, α-halo ketones, and amines. nih.gov These substituted pyrroles can then be carried forward to form substituted bis(pyrrolyl)ketones. A notable example is the synthesis of (5-benzoyl-1H-pyrrol-3-yl)(2-hydroxyphenyl)methanone, which demonstrates the construction of a highly substituted bis(pyrrolyl)ketone framework. nih.gov

Table 2: Synthetic Approaches to Substituted Di(1H-pyrrol-2-yl)methanones

| Method | Starting Materials | Product Example | Reference |

|---|---|---|---|

| Stille Coupling | 2,2′-Dibromobenzophenone, 1-methyl-2-(tributylstannyl)-1H-pyrrole | Bis(2-(1-methyl-1H-pyrrol-2-yl)phenyl)methanone | nih.gov |

| Grignard Reaction | Pyrrole, Methyl 3,5-dichloro-2-methoxybenzoate | (3,5-Dichloro-2-methoxyphenyl)(1H-pyrrol-2-yl)methanone | up.pt |

| Aza-Wittig Reaction | Triphenyl(2-oxo-2-(p-tolyl)ethyl)phosphonium bromide, 2-hydroxybenzoyl azide | (4-(2-Hydroxybenzoyl)-1H-pyrrol-2-yl)(p-tolyl)methanone | nih.gov |

Direct chemical modification at the geminal diol carbon of this compound presents significant chemical challenges. The inherent instability of the gem-diol functional group and its ready reversion to the more stable ketone form make such transformations difficult to control. fiveable.me Any reaction aimed at the diol carbon would be in competition with the facile dehydration reaction.

Typical reactions of stable diols, such as conversion of the hydroxyl groups to leaving groups (e.g., halides or tosylates) or their participation as nucleophiles, are not readily applicable to transient gem-diols. chemistrysteps.com For this compound, the equilibrium heavily favors the ketone, meaning the concentration of the diol at any given time is low, further impeding any potential reactions at the diol carbon.

Therefore, synthetic strategies targeting modifications at this position would more practically involve the ketone precursor. For example, reduction of the ketone would yield the corresponding alcohol, di(1H-pyrrol-2-yl)methanol, and reactions with organometallic reagents could introduce alkyl or aryl groups at the carbonyl carbon, leading to tertiary alcohols. These transformations, however, proceed through the ketone and not by direct modification of the geminal diol.

Synthesis of Pyrrole-Containing Diols with Related Linkers

The synthesis of diols where two pyrrole rings are connected through a linker containing hydroxyl groups is a field of interest for creating complex molecular architectures. While the specific compound this compound represents a geminal diol, which is often a transient hydrated form of a ketone, research has focused on creating stable pyrrole-containing diols with varied linking structures. These syntheses often employ metal-catalyzed reactions to couple amines with diols to form the pyrrole ring.

One prominent strategy involves the catalytic conversion of primary diols and amines into 2,5-unsubstituted pyrroles. This approach is valued for its selectivity and atom economy. For instance, a manganese-catalyzed, solvent-free method has been developed for the synthesis of pyrroles from 1,4-diols and primary amines. This reaction demonstrates high selectivity, avoiding the formation of common byproducts like pyrrolidines or lactones, and produces only water and hydrogen gas as side products. Similarly, iron-based catalysts have been utilized for the direct synthesis of N-substituted pyrroles by coupling unsaturated diols, such as 2-butyne-1,4-diol (B31916) or 2-butene-1,4-diol, with various amines. Ruthenium catalysts have also proven effective in three-component reactions involving ketones, amines, and vicinal diols to produce a wide array of substituted pyrroles with high regioselectivity.

Another approach focuses on modifying the linker between two existing pyrrole units. Research has demonstrated the synthesis of hydroquinone-pyrrole dyads connected by various linkers, including ethylene (B1197577) (-CH₂CH₂-), which can be derived from a diol precursor. The synthesis of a 3-(2,5-dimethoxyphenethyl)-1H-pyrrole, for example, involves the reduction of an alkyne-linked precursor, which could be conceptually adapted from diol-containing starting materials. These methods highlight the versatility in creating pyrrole compounds with linkers of varying length and functionality.

The table below summarizes various catalytic systems used for synthesizing pyrroles from diols and amines, which could be adapted for creating pyrrole-containing diols.

| Catalyst System | Reactants | Linker Type | Key Features |

| Manganese Complex | 1,4-Diols, Primary Amines | Saturated Alkyl | Solvent-free, high selectivity, atom-economic. |

| Iron Catalyst | Unsaturated Diols, Amines | Unsaturated Alkyl | Uses earth-abundant metal, moderate to excellent yields. |

| Ruthenium Pincer Complex | Vicinal Diols, Ketones, Amines | Varied Substitution | High regioselectivity, broad substrate scope. |

| Cobalt Pincer Complex | 1,4-Diols, Primary Amines | Alkyl/Aryl | Effective for various substituted pyrroles, liberates H₂O and H₂. |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies for heterocyclic compounds like pyrroles. For a compound such as this compound, which can be viewed as the hydrated product of dipyrrolylketone, green synthesis strategies would focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A primary consideration is the choice of catalyst. Traditional syntheses of dipyrromethanes, the reduced analogues of the ketone precursor to the target diol, often rely on acid catalysts. Green alternatives include the use of solid acid catalysts like Amberlyst 15, which is non-corrosive and reusable, aligning with green chemistry principles. Furthermore, the development of catalytic systems based on earth-abundant and non-precious metals is a key area of sustainable chemistry. Iron and manganese-catalyzed syntheses of pyrroles from diols and amines are prime examples, offering less toxic and more economical alternatives to noble metal catalysts like ruthenium or palladium.

The choice of solvent is another critical factor. Many classic organic reactions employ volatile and often toxic solvents. Green approaches to pyrrole synthesis emphasize the use of environmentally benign solvents, with water being an ideal choice. For example, the DABCO-promoted synthesis of substituted pyrroles and one-pot three-component reactions involving pyrrole have been successfully carried out in aqueous media, simplifying the procedure and reducing environmental impact. Solvent-free reactions, such as the manganese-catalyzed conversion of diols and amines, represent an even more advanced green methodology.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a core principle. Catalytic routes for pyrrole synthesis, such as the dehydrogenative coupling of diols and amines, are inherently atom-economical, producing only small molecules like water and hydrogen as byproducts. These methods avoid the use of stoichiometric reagents that generate significant waste.

The following table outlines key green chemistry strategies applicable to the synthesis of pyrrole-containing compounds.

| Green Chemistry Principle | Strategy | Example Application |

| Catalysis | Use of reusable, non-toxic catalysts. | Amberlyst 15 for dipyrromethane synthesis |

Structural Characterization and Spectroscopic Analysis of Di 1h Pyrrol 2 Yl Methanediol Systems

Advanced Spectroscopic Techniques for Structural Elucidation

The characterization of di(1H-pyrrol-2-yl)methanediol systems necessitates the use of sophisticated spectroscopic methods to confirm its transient existence and define its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the local chemical environments of proton (¹H) and carbon (¹³C) nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects on pyrrole (B145914) rings. Actual values may vary depending on solvent and temperature.)

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Pyrrole N-H | ¹H | 8.0 - 9.5 | Broad singlet, chemical shift is highly dependent on solvent and concentration. |

| Pyrrole α-H | ¹H | 6.7 - 7.0 | Near the carbon bridge. |

| Pyrrole β-H | ¹H | 6.1 - 6.3 | |

| Pyrrole β'-H | ¹H | 6.0 - 6.2 | |

| Methanediol (B1200039) O-H | ¹H | 5.0 - 6.0 | Broad singlet, may exchange with D₂O. |

| Methanediol C(OH)₂ | ¹³C | 85 - 95 | A key quaternary carbon signal, shifted downfield due to two oxygen atoms. |

| Pyrrole α-C | ¹³C | 125 - 135 | Carbon adjacent to the methanediol bridge. |

| Pyrrole α'-C | ¹³C | 115 - 125 | |

| Pyrrole β-C | ¹³C | 105 - 115 | |

| Pyrrole β'-C | ¹³C | 105 - 115 |

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques that probe the vibrational modes of a molecule. nih.gov They are exceptionally useful for identifying the presence of specific functional groups.

For this compound, the most telling feature in its IR spectrum would be the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Additionally, C-O stretching bands would be expected. The N-H stretch of the pyrrole rings would also be prominent.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Pyrrole) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic/Pyrrole) | Stretching | 3000 - 3100 | Medium-Weak |

| C=C (Pyrrole) | Stretching | 1550 - 1650 | Medium |

| C-N (Pyrrole) | Stretching | 1300 - 1400 | Medium-Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

In the related compound, di(1H-pyrrol-2-yl)methane, a characteristic N-H stretch is observed around 3430 cm⁻¹. For the diol, this would be accompanied by the prominent O-H stretching band, allowing for clear differentiation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₉H₁₀N₂O₂, the expected exact mass is 178.07423 Da. chemsrc.com

HRMS would be crucial in confirming the presence of the diol. The observation of the protonated molecular ion [M+H]⁺ at m/z 179.0815 would strongly support its existence. A characteristic fragmentation pattern would likely involve the facile loss of a water molecule (H₂O, 18.01056 Da) to form the more stable cation of di(1H-pyrrol-2-yl)methanone (C₉H₈N₂O) at m/z 161.0709.

Solid-State Structural Analysis of this compound and its Derivatives

The inherent instability of this compound makes obtaining crystals suitable for solid-state analysis exceptionally challenging. Therefore, the structural analysis of its stable derivatives, such as the parent compound di(1H-pyrrol-2-yl)methane, provides invaluable insight into the geometric and conformational properties of the dipyrromethane framework.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the diol is not available, a detailed study of di(1H-pyrrol-2-yl)methane (DPM) has been reported. researchgate.net These findings are crucial for understanding the steric and electronic interactions that would also influence the structure of the diol derivative.

The crystal structure of DPM reveals that the compound crystallizes in the monoclinic space group P2₁. researchgate.net The precise bond lengths, angles, and unit cell dimensions provide a foundational model for the geometry of the dipyrromethane core.

Table 3: Crystallographic Data for the Derivative Di(1H-pyrrol-2-yl)methane researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂ |

| Formula Weight | 146.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.048 (3) |

| b (Å) | 7.312 (4) |

| c (Å) | 9.024 (5) |

| β (°) | 100.78 (1) |

| Volume (ų) | 392.0 (4) |

| Z | 2 |

| Temperature (K) | 153 |

The conformation of dipyrromethane systems is largely defined by the relative orientation of the two pyrrole rings. This is best described by the dihedral angle between the planes of the rings.

In the solid-state structure of di(1H-pyrrol-2-yl)methane, the two pyrrole rings are not coplanar. They are twisted with respect to each other, exhibiting a dihedral angle of 69.07 (16)°. researchgate.net This twisted conformation minimizes steric hindrance between the rings. The central C-C-C angle of the methane (B114726) bridge is reported to be 115.1 (2)°. researchgate.net It is highly probable that this compound would adopt a similar twisted conformation to alleviate steric strain, which would be even greater due to the presence of the two bulky hydroxyl groups on the bridging carbon.

Investigation of Intermolecular Interactions (e.g., N—H⋯π, Hydrogen Bonding Networks)

The intermolecular forces at play in crystals of this compound are multifaceted, involving a combination of classical hydrogen bonds and weaker N—H⋯π interactions. The presence of both N-H donors and hydroxyl groups, coupled with the π-electron clouds of the pyrrole rings, facilitates the formation of complex and robust supramolecular architectures.

The N-H group of the pyrrole ring can act as a hydrogen bond donor, interacting with the lone pair of electrons on the oxygen atom of a hydroxyl group on an adjacent molecule. Simultaneously, the hydroxyl groups are capable of forming strong O-H⋯O hydrogen bonds with neighboring molecules, creating extended chains or more complex three-dimensional networks. These interactions are significantly stronger than N—H⋯π interactions and often dominate the crystal packing.

In addition to these classical hydrogen bonds, the N-H bond can also interact with the electron-rich π system of a pyrrole ring on another molecule. This type of interaction, designated as N—H⋯π, is a recognized and important force in the crystal engineering of pyrrole-containing compounds. In the closely related compound, di(1H-pyrrol-2-yl)methane, crystal structure analysis reveals that molecules are connected into layers through N—H⋯π interactions. researchgate.net For this compound, it is anticipated that a similar N—H⋯π interaction occurs, where the N-H of one molecule is directed towards the center of a pyrrole ring of a neighboring molecule. The geometric parameters of such interactions, including the H⋯π distance and the N—H⋯centroid angle, are critical in determining the stability of the association. Studies on various pyrrole derivatives have shown that these interactions are influential in directing the self-assembly of molecules. mdpi.com

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance/Angle |

| Hydrogen Bond | N-H | O (hydroxyl) | N···O: ~2.8-3.2 Å |

| Hydrogen Bond | O-H | O (hydroxyl) | O···O: ~2.6-3.0 Å |

| N—H⋯π Interaction | N-H | π-system of pyrrole ring | H···centroid: ~2.5-2.9 Å |

Conformational Dynamics and Stereochemical Aspects of this compound

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-C bonds linking the central methanediol carbon to the two pyrrole rings. The two pyrrole rings are not coplanar due to steric hindrance between the hydrogen atoms at the 3 and 3' positions of the pyrrole rings.

In the analogous structure of di(1H-pyrrol-2-yl)methane, X-ray diffraction studies have shown that the two pyrrole rings are twisted with respect to each other, exhibiting a dihedral angle of 69.07(16)°. researchgate.net The C-C-C angle at the methylene (B1212753) bridge is approximately 115.1(2)°. researchgate.net For this compound, the introduction of two hydroxyl groups at the central carbon atom is expected to further influence the conformational preferences. The increased steric bulk of the diol group compared to a methylene group will likely lead to a different preferred dihedral angle between the pyrrole rings.

The presence of intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atoms of the pyrrole rings could also play a significant role in stabilizing certain conformations. For instance, an O-H⋯N intramolecular hydrogen bond would restrict the rotation around the C-C bond and favor a more planar arrangement, though this would be counteracted by the steric repulsion between the rings.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can provide valuable insights into the conformational dynamics in solution. The observation of specific nuclear Overhauser effects (NOEs) between protons on the two pyrrole rings can help to determine the average distance and orientation between them, thus elucidating the predominant conformation in a given solvent.

Key structural parameters influencing the conformation are summarized in the table below.

| Parameter | di(1H-pyrrol-2-yl)methane (for comparison) | Expected for this compound |

| Dihedral Angle (Pyrrole-C-C-Pyrrole) | 69.07(16)° researchgate.net | Likely different due to steric and electronic effects of OH groups |

| C-C-C Angle at Central Carbon | 115.1(2)° researchgate.net | Expected to be close to tetrahedral angle (~109.5°) |

| Potential for Intramolecular H-bonding | No | Yes (O-H···N) |

| Atropisomerism | Unlikely due to low rotational barrier | Possible if rotation is sufficiently hindered |

Reaction Mechanisms and Chemical Reactivity of Di 1h Pyrrol 2 Yl Methanediol

Equilibrium Dynamics with Di(1H-pyrrol-2-yl)methanone (Hydrate-Carbonyl Equilibrium)

The reaction of Di(1H-pyrrol-2-yl)methanone with water results in the formation of Di(1H-pyrrol-2-yl)methanediol. This process is a reversible nucleophilic addition, establishing a dynamic equilibrium between the carbonyl compound and its hydrate. tandfonline.comfiveable.me The position of this equilibrium is not static; it is dictated by a delicate balance of thermodynamic and kinetic factors.

Thermodynamic Factors Influencing Equilibrium Position

The equilibrium between a carbonyl compound and its corresponding gem-diol is governed by the change in Gibbs free energy (ΔG). This equilibrium is influenced by steric and electronic factors inherent to the carbonyl compound's structure. bohrium.com Generally, the carbonyl form is more stable for most ketones. chemistrysteps.com However, the presence of electron-withdrawing groups attached to the carbonyl carbon destabilizes the carbonyl group and favors the formation of the hydrate. masterorganicchemistry.com Conversely, bulky or electron-donating groups tend to stabilize the carbonyl form and shift the equilibrium away from the hydrate. researchgate.net

| Carbonyl Compound | Khyd | Reference |

|---|---|---|

| Formaldehyde | 2280 | chemistrysteps.com |

| Acetaldehyde | 1.06 | researchgate.net |

| Acetone | 0.0014 | researchgate.net |

| Hexafluoroacetone | 1,200,000 | wikipedia.org |

| Phthalaldehyde | 7.7 | cdnsciencepub.com |

| 4-Acetyl-N-methylpyridinium iodide | 0.54 | nih.gov |

This table presents a selection of hydration equilibrium constants to illustrate the impact of structural differences on the stability of hydrates. The data is compiled from various sources and serves for comparative purposes.

Kinetic Studies of Hydration and Dehydration Processes

The interconversion between Di(1H-pyrrol-2-yl)methanone and its hydrate, while thermodynamically controlled, is also subject to kinetic factors. The rates of both the forward (hydration) and reverse (dehydration) reactions are typically slow in neutral water but are subject to catalysis by both acids and bases. cdnsciencepub.com

Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by a water molecule to yield the gem-diol.

Acid-Catalyzed Hydration: In the presence of acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement allows for the attack by a weaker nucleophile like water, leading to the formation of the gem-diol after a deprotonation step.

The rates of these processes are highly dependent on the substrate and the reaction conditions. Kinetic studies on analogous ketones demonstrate how these rates can be quantified.

| Compound | kh (s-1) | kd (s-1) | Reference |

|---|---|---|---|

| Methyl Vinyl Ketone (Acid-catalyzed) | 1.1 x 10-4 (k1) | 2.5 x 10-5 (k-1) | caltech.edu |

| 4-Methoxytrifluoroacetophenone | ~0.1 | ~0.1 | cdnsciencepub.com |

Impact of Substituent Effects on Equilibrium Constants

The electronic influence of substituents on reaction rates and equilibria can often be quantified using the Hammett equation, which correlates these properties with substituent constants (σ). wikipedia.org Electron-withdrawing groups typically have positive σ values and stabilize the hydrate, while electron-donating groups have negative σ values and stabilize the carbonyl form. wikipedia.orgresearchgate.net

Reactivity of the Geminal Hydroxyl Functionalities

The two hydroxyl groups of this compound are the sites of its characteristic reactivity, primarily involving dehydration and nucleophilic substitution reactions.

Dehydration Pathways to Di(1H-pyrrol-2-yl)methanone

The dehydration of a geminal diol to its corresponding carbonyl compound is a common and often spontaneous process, particularly under acidic conditions. pearson.com For this compound, this acid-catalyzed dehydration proceeds via protonation of one of the hydroxyl groups, converting it into a good leaving group (water). The departure of the water molecule is typically assisted by the lone pair of electrons on the adjacent oxygen, which form a π-bond to regenerate the carbonyl group of Di(1H-pyrrol-2-yl)methanone after deprotonation. This dehydration is a crucial reverse reaction in the hydrate-carbonyl equilibrium.

Nucleophilic Reactions Involving Hydroxyl Groups (e.g., Esterification, Etherification)

The hydroxyl groups of this compound can, in principle, undergo reactions typical of alcohols, such as esterification and etherification. wikipedia.org

Esterification: In the presence of a carboxylic acid and an acid catalyst, the diol could undergo Fischer esterification. This would involve protonation of the carboxylic acid, followed by nucleophilic attack from one of the diol's hydroxyl groups. Subsequent dehydration would yield an ester. The formation of a diester is also conceivable. However, these reactions would be in competition with the facile dehydration of the gem-diol back to the ketone. Acylals, which are diesters of geminal diols, are recognized as important structures in medicinal chemistry, often used as prodrugs. nih.gov

Etherification: The formation of ethers from the diol is also theoretically possible. For instance, under basic conditions, the hydroxyl groups could be deprotonated to form an alkoxide, which could then react with an alkyl halide (Williamson ether synthesis). Acid-catalyzed etherification or cycloetherification could also occur. wikipedia.orgrsc.org A nickel-catalyzed method has been developed for the synthesis of monoprotected vicinal diols, showcasing advanced strategies for selective etherification. acs.org

It is important to note that the inherent instability of many gem-diols and their tendency to dehydrate can make such nucleophilic substitution reactions challenging to perform selectively. chemistrysteps.com

Reactivity towards Aldehydes and Ketones

The reaction of dipyrromethanes with aldehydes and, less commonly, ketones is a fundamental strategy for the rational synthesis of meso-substituted porphyrins, particularly those with a trans-A₂B₂ substitution pattern. rsc.orgmdpi.com This reaction involves an acid-catalyzed condensation followed by an oxidation step.

The general mechanism begins with the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The electron-rich α-positions of the dipyrromethane then act as nucleophiles, attacking the activated carbonyl carbon. This leads to the formation of a carbinol intermediate, which subsequently undergoes acid-catalyzed dehydration to form a resonance-stabilized carbocation. This cation is then intramolecularly trapped by the second pyrrole (B145914) ring of another dipyrromethane unit (in self-condensation) or an external dipyrromethane, ultimately leading to a porphyrinogen (B1241876) macrocycle. This porphyrinogen is a colorless, non-aromatic intermediate that is subsequently oxidized to the final, intensely colored, and aromatic porphyrin. rsc.orgsemanticscholar.org

A variety of acid catalysts are employed for this condensation, with trifluoroacetic acid (TFA) and various Lewis acids like boron trifluoride etherate (BF₃·OEt₂), InCl₃, Sc(OTf)₃, and Yb(OTf)₃ being common choices. sciforum.netgoogle.comnih.gov The choice of acid and reaction conditions can significantly impact the reaction yield and the prevalence of side reactions. google.com The subsequent oxidation step typically utilizes oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil to aromatize the porphyrinogen. mdpi.comwikipedia.org

The reaction is versatile, accommodating a wide range of aromatic and aliphatic aldehydes, allowing for the synthesis of porphyrins with diverse peripheral functionalities. mdpi.comacs.org

| Dipyrromethane Reactant | Aldehyde Reactant | Acid Catalyst | Oxidant | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(p-Nitrophenyl)dipyrromethane | 2-Hydroxy-quinoline-3-carbaldehyde | TFA | DDQ | trans-A₂B₂-Porphyrin | Low | sciforum.net |

| 5-(4-Bromophenyl)dipyrromethane | 4-Methoxybenzaldehyde | TFA | DDQ/Zn(OAc)₂ | trans-A₂B₂-Porphyrin | 50% | acs.org |

| 5-(Pentafluorophenyl)dipyrromethane | N,N-Dimethylaminobenzaldehyde | TFA | DDQ | ABAB-Porphyrin | 10-42% | mdpi.com |

| 5-Phenyldipyrromethane | Various aromatic aldehydes | TFA or BF₃·OEt₂ | DDQ | trans-A₂B₂-Porphyrins | Variable | rsc.org |

| 5-(4-Ethoxycarbonylphenyl)dipyrromethane | 4-Bromobenzaldehyde | TFA | DDQ | trans-A₂(Br)B(Ester)-Porphyrin | 25% (overall) | kit.edu |

Reactivity of the Pyrrole Moieties within the this compound Framework

The dipyrromethane scaffold consists of two electron-rich pyrrole rings linked by a methylene (B1212753) bridge. This structure retains the characteristic reactivity of the individual pyrrole units, primarily their susceptibility to electrophilic attack and oxidation.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Rings

The pyrrole rings in dipyrromethane are highly activated towards electrophilic aromatic substitution. The reaction typically occurs at the α-positions (C5 and C5') that are not part of the linkage, as these positions are the most nucleophilic. The condensation with aldehydes described in section 4.2.3 is a prime example of this reactivity, where the α-carbon of the dipyrromethane attacks the electrophilic aldehyde.

Another important electrophilic substitution is acylation. The introduction of acyl groups at the 1- and 9-positions (the α-positions adjacent to the bridging carbon) is a crucial step in many rational porphyrin syntheses. However, direct acylation can be challenging, and purification of the resulting 1,9-diacyldipyrromethanes is often difficult. A strategy to overcome this involves forming a dibutyltin(IV) complex of the diacyldipyrromethane, which facilitates purification and can be used directly in subsequent reactions. acs.org

The regioselectivity of electrophilic substitution on the dipyrromethane framework is dictated by both electronic and steric factors. The α-positions of the pyrrole rings are electronically favored for attack due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate).

The nature of substituents on the aromatic aldehyde or the dipyrromethane itself significantly influences the reaction course. lookchem.com

Electronic Effects : Aldehydes with electron-donating groups (e.g., methoxy) increase the rate of reaction but also enhance the reversibility of the condensation, which can lead to scrambling. nih.govlookchem.com Conversely, electron-withdrawing groups (e.g., nitro, fluoro) decrease reactivity but tend to result in less scrambling. rsc.orglookchem.com

Steric Effects : Bulky substituents at the meso-position of the dipyrromethane (e.g., a mesityl group) or on the aldehyde can sterically hinder acid-catalyzed fragmentation (acidolysis) of the dipyrromethane. rsc.orgresearchgate.net This resistance to acidolysis effectively suppresses scrambling, leading to cleaner formation of the desired trans-A₂B₂-porphyrin. rsc.orgresearchgate.net Unhindered dipyrromethanes, such as 5-phenyldipyrromethane, are more prone to scrambling. rsc.orgresearchgate.net

"Scrambling" is a major challenge in these syntheses, where acid-catalyzed cleavage of the dipyrromethane and subsequent recombination of the fragments lead to a statistical mixture of porphyrin products (e.g., A₄, B₄, A₃B, A₂B₂, AB₃) instead of the single desired trans-A₂B₂ product. rsc.orgnih.gov Controlling reaction conditions (e.g., catalyst choice, concentration, temperature) is crucial to minimize this effect. rsc.orggoogle.com

| Substituent Type (on Dipyrromethane or Aldehyde) | Electronic/Steric Nature | Effect on Reactivity | Propensity for Scrambling/Acidolysis | Reference |

|---|---|---|---|---|

| Mesityl | Electron-donating, Sterically bulky | Decreased reaction rate | Very low (suppressed by steric hindrance) | rsc.orgresearchgate.net |

| Phenyl | Aryl, Unhindered | Moderate | High | rsc.orgresearchgate.net |

| p-Methoxyphenyl | Strongly electron-donating | Increased reaction rate | Very high (promotes reversibility) | lookchem.comacs.org |

| Pentafluorophenyl | Strongly electron-withdrawing | Decreased reaction rate | Low (disfavors cation formation) | lookchem.com |

| Alkyl | Electron-donating | Increased reaction rate | High (comparable to phenyl) | lookchem.com |

| 2,6-Dichlorophenyl | Electron-withdrawing, Sterically bulky | Decreased reaction rate | Very low | researchgate.networldscientific.com |

Oxidation and Polymerization Pathways of the Pyrrole Units

Dipyrromethanes are susceptible to both oxidation and polymerization, particularly under acidic conditions. ijarsct.co.in The stability of dipyrromethanes is a significant concern during their synthesis, isolation, and storage. ijarsct.co.in

Oxidation: The methylene bridge of a dipyrromethane can be readily oxidized to a methine bridge (=CH–), yielding a dipyrromethene, also known as a dipyrrin (B1230570). iipseries.orgwikipedia.org This oxidation is a key transformation in the synthesis of BODIPY dyes and can also occur as an unwanted side reaction. colab.wswikipedia.org Common oxidants for this purpose include DDQ and p-chloranil. wikipedia.orgwikipedia.org In some cases, air can be used as a milder oxidant at elevated temperatures. ohiolink.edu The resulting dipyrromethenes are highly conjugated, colored compounds that are crucial precursors to many coordination complexes. iipseries.org Interestingly, certain metal ions like Cu(II) can mediate the rapid oxidation of dipyrromethane precursors to dipyrromethene ligands in the presence of oxygen. acs.orgbohrium.com

Polymerization: In the presence of acid, dipyrromethanes can undergo oligomerization or polymerization. This occurs when the electrophilic cation formed from one dipyrromethane unit reacts with another dipyrromethane molecule instead of cyclizing. This is a competitive side reaction during porphyrin synthesis and is one reason why a large excess of pyrrole is often used when synthesizing dipyrromethanes from aldehydes, to suppress further oligomerization. gfmoorelab.comresearchgate.net The tendency to polymerize makes the isolation of pure dipyrromethanes challenging and requires careful control of reaction times and conditions. semanticscholar.org Functionalized dipyrromethanes have also been intentionally polymerized via electropolymerization to create conductive molecularly imprinted polymers for sensor applications.

Coordination Chemistry and Metal Complexation Involving this compound as a Ligand

The dipyrromethane framework and its oxidized dipyrromethene counterpart are exceptionally versatile ligands in coordination chemistry. iipseries.orgmdpi.comnih.gov Their electronic and steric properties can be readily tuned through substitution, making them attractive for creating complexes with specific catalytic, photophysical, or biological properties. mdpi.com

Binding Modes and Chelation Properties

The most common and stable complexes are formed with the dipyrromethene (dipyrrin) ligand. Upon deprotonation of the pyrrolic N-H, the dipyrromethene acts as a monoanionic, bidentate ligand, coordinating to a metal center through its two nitrogen atoms (an N,N-donor set). This chelation forms a stable six-membered ring with the metal ion.

The most prominent examples of dipyrromethene complexes are the BODIPY (boron-dipyrromethene) dyes. These are formed by complexing a dipyrromethene ligand with boron trifluoride (BF₃) in the presence of a base. colab.wswikipedia.org The resulting complexes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability.

Beyond boron, dipyrromethenes form stable complexes with a wide array of transition metals, including Cu(II), Ni(II), Zn(II), Ru(II), Ga(III), and others. acs.orgacs.orgharvard.edumdpi.com These complexes can adopt various geometries, such as the helical structures found in some bis(dipyrromethene) metal complexes. ubc.ca The ligand framework can be further functionalized to create tetradentate ligands that exhibit multiple binding modes, such as the NNOO or NNNO coordination observed in diamidodipyrrin complexes with Cu²⁺ and Ni²⁺. acs.org

Unoxidized dipyrromethanes can also serve as ligands. Bis-dipyrromethane (BDPM) scaffolds have been designed to bind two metal centers (e.g., Sc, Ti, Zr) in close proximity, creating bimetallic complexes aimed at cooperative catalysis. digitellinc.com

| Ligand Type | Metal Ion | Complex Type/Name | Key Features | Reference |

|---|---|---|---|---|

| Dipyrromethene | BF₂⁺ | BODIPY Dyes | Highly fluorescent, photostable | colab.wswikipedia.org |

| Dipyrromethene | Cu(II), Ni(II), Zn(II) | Bis(dipyrrinato)metal(II) | Stable chelate complexes | cdnsciencepub.com |

| Diamidodipyrrin | Cu(II) / Ni(II) | (DADP)M(II) | Versatile NNOO or NNNO binding modes | acs.org |

| Meso-substituted Dipyrrin | Ru(II) | [(η⁶-p-cymene)RuCl(dpm)] | Investigated for DNA binding | mdpi.com |

| Bulky Dipyrromethene | Ga(I) / Ga(II) | (DPM)GaI / [(DPM)GaI]₂ | Stabilization of low-valent gallium | acs.org |

| Bis-dipyrromethane (BDPM) | Sc, Ti, Zr, V | M₂-BDPM | Bimetallic complexes for cooperative catalysis | digitellinc.com |

| Dipyrromethane | Cu(II) | Bis(dipyrrinato)copper(II) | Formed via in-situ oxidation and chelation | mdpi.combohrium.com |

Stability and Spectroscopic Features of Metal Complexes

The study of metal complexes involving this compound is intrinsically linked to its relationship with the corresponding ketone, di(1H-pyrrol-2-yl)methanone. The methanediol (B1200039) exists in equilibrium with the methanone (B1245722) and water, with the ketone form generally being more stable. However, the coordination to a metal ion can significantly influence this equilibrium, often favoring the stabilization of the gem-diol form. This stabilization is a critical aspect of the reactivity and structural diversity of the resulting metal complexes.

The stability of these metal complexes is governed by several factors, including the nature of the metal ion, the coordination geometry, and the reaction conditions. The gem-diol can act as a bidentate or bridging ligand through its two hydroxyl groups, or as a mixed-donor ligand involving the pyrrole nitrogen atoms. The formation of stable chelate rings with the metal center is a significant driving force for the stabilization of the diol form. Research on analogous systems, such as those involving di-2-pyridyl ketone, has shown that the gem-diol form can be readily trapped in multinuclear metal complexes, leading to robust cubane-like structures. rsc.org In these structures, the deprotonated diol acts as a bridging ligand between metal centers.

The stability of the metal complexes of this compound is also influenced by the electronic properties of the pyrrole rings. The electron-rich nature of the pyrrole moiety can enhance the donor capacity of the ligand, leading to the formation of stable complexes with a variety of transition metals.

The spectroscopic features of these metal complexes provide valuable insights into their bonding and structure. The key spectroscopic techniques used for their characterization are Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination mode of the this compound ligand. The presence of the gem-diol structure is typically confirmed by the observation of characteristic O-H stretching vibrations. The comparison of the IR spectra of the free ligand (in equilibrium with the ketone) and the metal complex reveals significant shifts in the vibrational frequencies upon coordination.

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand (in equilibrium) | Typical Wavenumber (cm⁻¹) in Metal Complex | Interpretation |

| O-H (gem-diol) | broad, ~3400-3200 | sharp or broad, ~3300-3000 | Shift and change in band shape indicate coordination of hydroxyl groups. |

| C=O (ketone) | ~1650-1630 | Absent or significantly weakened | Disappearance or weakening of the carbonyl stretch supports the formation of the gem-diol complex. |

| N-H (pyrrole) | ~3400 | Shifted to lower or higher frequency | Indicates involvement of the pyrrole nitrogen in coordination. |

| M-O | - | ~600-400 | Appearance of new bands in the low-frequency region confirms the formation of metal-oxygen bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in elucidating the structure of diamagnetic metal complexes in solution. The chemical shifts of the pyrrole protons and carbons are sensitive to the coordination environment. The formation of a gem-diol complex results in the disappearance of the carbonyl carbon signal in the ¹³C NMR spectrum and the appearance of a signal for the diol carbon at a higher field.

| Nucleus | Signal | Typical Chemical Shift (ppm) in Free Ligand (in equilibrium) | Typical Chemical Shift (ppm) in Metal Complex | Interpretation |

| ¹H | Pyrrole-H | ~6.0-7.0 | Shifted downfield or upfield | Changes in the electronic environment of the pyrrole rings upon coordination. |

| ¹H | OH (gem-diol) | Broad, variable | Shifted and may become sharper | Indicates coordination of the hydroxyl groups. |

| ¹³C | C-OH (gem-diol) | ~90-100 | Shifted | Confirms the presence of the gem-diol carbon and its coordination. |

| ¹³C | C=O (ketone) | ~180-190 | Absent | Confirms the conversion of the ketone to the gem-diol upon complexation. |

UV-Visible (UV-Vis) Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the metal complexes and can be used to infer the coordination geometry. The spectra of the complexes typically show bands arising from ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals with d electrons).

| Type of Transition | Typical Wavelength Range (nm) | Interpretation |

| π → π* (pyrrole) | ~250-300 | Intra-ligand transitions, may be shifted upon coordination. |

| n → π* (ketone) | ~320-350 | Characteristic of the carbonyl group, its absence or shift can indicate gem-diol formation. |

| LMCT | ~350-500 | Charge transfer from the ligand orbitals to the metal d-orbitals. |

| d-d | ~500-800 | Electronic transitions between d-orbitals of the metal ion, characteristic of the metal and its coordination environment. |

Computational and Theoretical Investigations of Di 1h Pyrrol 2 Yl Methanediol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground and excited states.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost for determining the geometric and electronic properties of molecules. A DFT study of Di(1H-pyrrol-2-yl)methanediol would typically commence with a geometry optimization to find the lowest energy conformation of the molecule.

The optimization process involves finding the coordinates of all atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve considering the relative orientations of the two pyrrole (B145914) rings and the hydroxyl groups. It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the pyrrole rings and allows for the formation of intramolecular hydrogen bonds involving the hydroxyl groups and the nitrogen atoms of the pyrrole rings.

A hypothetical optimized structure of this compound would likely exhibit a twisted arrangement of the two pyrrole rings relative to each other, similar to what is observed in dipyrromethane. researchgate.net The key geometrical parameters that would be of interest are the bond lengths, bond angles, and dihedral angles, particularly those around the central methanediol (B1200039) carbon.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| C(pyr)-C(diol)-C(pyr) angle | ~112° |

| O-C(diol)-O angle | ~110° |

| C(diol)-O bond length | ~1.42 Å |

| C(diol)-H bond length | Not Applicable |

| O-H bond length | ~0.97 Å |

| C(pyr)-C(diol) bond length | ~1.52 Å |

| Dihedral angle (N-C-C-N) | Variable, likely non-planar |

Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual calculated values may vary.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole rings. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the pyrrole rings and the C-O bonds of the diol moiety. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve for illustrative purposes.

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. mdpi.comdiva-portal.org By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, one can obtain theoretical chemical shifts. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts for this compound would be sensitive to the conformation of the molecule and the presence of hydrogen bonding.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the normal modes of vibration of the molecule and can be compared with experimental infrared (IR) and Raman spectra. researchgate.net The calculated spectrum for this compound would be expected to show characteristic peaks for the O-H stretching of the diol, N-H stretching of the pyrrole rings, and various C-H, C-N, and C-C stretching and bending modes. science.gov

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Diol) | ~3400-3500 (broad, due to H-bonding) |

| N-H Stretch (Pyrrole) | ~3350-3450 |

| C-H Stretch (Aromatic) | ~3100-3150 |

| C-O Stretch (Diol) | ~1050-1150 |

Note: These are approximate frequency ranges and would be more precisely determined through calculation.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide information about a static molecular structure, Molecular Dynamics (MD) simulations can explore the conformational landscape of a molecule over time and in the presence of a solvent. researchgate.net An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules.

Such simulations would reveal the different conformations that the molecule can adopt at a given temperature, the timescale of transitions between these conformations, and the influence of the solvent on the conformational preferences. For instance, in a polar protic solvent like water, the solvent molecules would form hydrogen bonds with the hydroxyl and pyrrole N-H groups, which could stabilize certain conformations over others. The flexibility of the bond connecting the two pyrrole rings and the rotational freedom of the hydroxyl groups would be key aspects to investigate.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is extensively used to study the mechanisms and energetics of chemical reactions. researchgate.net

This compound is the hydrated form of the corresponding dipyrromethane cation. The hydration and dehydration processes are fundamental reactions that can be investigated computationally. A key aspect of such a study would be the characterization of the transition state for the addition of water to the cation and the elimination of water from the diol.

The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy determine the activation barrier of the reaction. By locating the transition state structure and calculating its energy, one can determine the rate-determining step of the reaction and understand the factors that influence the reaction rate. For the dehydration of this compound, the calculations would likely explore pathways involving protonation of a hydroxyl group, followed by the loss of a water molecule to form a stabilized carbocation. The energetics of this process would provide insight into the stability of the diol under different pH conditions.

Energetic Landscape of Pyrrole Ring Rotations

No published studies containing data on the energetic barriers or conformational analysis associated with the rotation of the pyrrole rings in this compound were found. Such an analysis would require sophisticated computational modeling to determine the potential energy surface as a function of the dihedral angles between the pyrrole rings and the central C(OH)₂ group. This data is not available.

Aromaticity Analysis of Pyrrole Rings in this compound Systems

There are no specific aromaticity analyses, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), for this compound in the current body of scientific literature. While these methods are standard for evaluating the aromatic character of cyclic compounds, including pyrrole derivatives, they have not been applied to this specific unstable geminal diol. smolecule.comresearchgate.netnumberanalytics.com Therefore, no data tables or detailed research findings on its aromaticity can be presented.

Advanced Applications and Functional Materials Derived from Di 1h Pyrrol 2 Yl Methanediol Scaffolds

Role as Building Blocks in Complex Organic Synthesis and Supramolecular Architectures

The dipyrromethane scaffold, derived from Di(1H-pyrrol-2-yl)methanediol, is a versatile precursor in the construction of intricate molecular architectures, ranging from naturally inspired macrocycles to complex synthetic cages and polymers.

Dipyrromethane derivatives are crucial intermediates in the synthesis of porphyrins and related tetrapyrrolic macrocycles like corroles. nih.gov The modular nature of dipyrromethanes allows for the construction of a vast library of porphyrins with tailored electronic and chemical properties.

Several established synthetic strategies rely on dipyrromethane precursors:

MacDonald [2+2] Condensation: This highly versatile method involves the acid-catalyzed condensation of a 1,9-diformyldipyrromethane with a dipyrromethane that is unsubstituted at the 1 and 9 positions. chemijournal.com This approach is particularly useful for creating symmetrically and asymmetrically substituted porphyrins. chemijournal.comnih.gov

Lindsey Two-Step Synthesis: This procedure involves an initial acid-catalyzed condensation of a dipyrromethane with an aldehyde to form a porphyrinogen (B1241876), which is a reduced, non-aromatic precursor. chemijournal.com The porphyrinogen is then oxidized in a second step using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil to yield the final aromatic porphyrin. chemijournal.comresearchgate.net This method has proven effective for producing meso-substituted porphyrins in moderate to good yields. researchgate.net

"3+1" Synthesis: This route involves the condensation of a tripyrrane (three linked pyrrole (B145914) units) with a 2,5-diformylpyrrole, offering another pathway to complex, unsymmetrical porphyrins. chemijournal.com

The synthesis of corroles, which are contracted porphyrin analogues lacking one meso-carbon, can also be achieved using dipyrromethane building blocks. For instance, copper complexes of trans-A₂B-corroles bearing pyrrol-2-yl substituents have been synthesized through the condensation of 1,9-diformylated dipyrromethanes with an excess of pyrrole. beilstein-journals.org

| Synthetic Method | Precursors | Key Reaction Conditions | Typical Porphyrin Type | Reference |

|---|---|---|---|---|

| MacDonald [2+2] Condensation | 1,9-Diformyldipyrromethane + Dipyrromethane | Acid catalysis (e.g., HCl) | trans-A₂B₂-Porphyrins | chemijournal.comnih.gov |

| Lindsey Two-Step Synthesis | Dipyrromethane + Aldehyde | 1. Acid catalysis (e.g., TFA, BF₃); 2. Oxidation (e.g., DDQ, p-chloranil) | Meso-tetra-substituted Porphyrins | chemijournal.com |

| Corrole Synthesis | 1,9-Diformyldipyrromethane + Pyrrole | Copper triflate mediation, followed by oxidation | trans-A₂B-Corroles | beilstein-journals.org |

The defined geometry and hydrogen-bonding capabilities of the dipyrromethane unit make it an excellent scaffold for the synthesis of larger macrocycles and self-assembled cage compounds. These structures are of great interest for their applications in molecular recognition, catalysis, and materials science.

For example, a macrocyclic receptor incorporating bis-azopyrrole and polyether components was synthesized via the condensation of a 5,5'-bis(3-hydroxyphenyldiazo)-dipyrromethane derivative. mdpi.com In the solid state, this macrocycle was shown to bind methanol (B129727) molecules via hydrogen bonds involving the pyrrole N-H groups, and it self-assembled into tubular structures. mdpi.com

Furthermore, pyridine (B92270) dipyrrolate ligands, which are derivatives of dipyrromethane, have been used to construct complex cage structures through coordination with metal ions. nih.gov In one study, a pyridine dipyrrolate ligand was treated with different zinc(II) sources, leading to distinct supramolecular architectures. With Zn(acac)₂, a cage dimer was formed, while with Zn(OAc)₂, an acetate-bridged 1D "abacus-like" cage polymer was obtained. nih.gov These results demonstrate how the dipyrromethane scaffold can be directed to form discrete cages or extended polymeric networks by carefully selecting the metal source and reaction conditions. nih.gov

| Compound Type | Dipyrromethane Derivative | Assembly Method | Resulting Architecture | Reference |

|---|---|---|---|---|

| Macrocycle | 5,5'-bis(3-hydroxyphenyldiazo)-dipyrromethane | Condensation with a polyether linker | Azopyrrole-polyether macrocycle | mdpi.com |

| Cage Compound | 2,6-bis(3,4-diethyl-5-carboxy-1H-pyrrol-2-yl)pyridine | Coordination with Zn(acac)₂ | Discrete cage dimer | nih.gov |

| Cage Polymer | 2,6-bis(3,4-diethyl-5-carboxy-1H-pyrrol-2-yl)pyridine | Coordination with Zn(OAc)₂ | 1D abacus-like cage polymer | nih.gov |

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.gov The dipyrromethane unit can be functionalized to act as a core or a branching point in dendrimer synthesis. By attaching reactive groups to the meso-position or the pyrrole nitrogen atoms, dipyrromethane can be elaborated in a stepwise fashion, either divergently from the core outwards or convergently from the outside in, to create successive generations of a dendrimer. nih.gov

The dipyrromethane scaffold is also a valuable monomer for the synthesis of functional polymers. The ability to introduce polymerizable groups onto the dipyrromethane core allows for its incorporation into polymeric chains. For instance, the synthesis of corroles with polymerizable substituents on their meso-positions from 1,9-diformyldipyrromethanes opens a pathway to corrole-based polymers for use in functional materials. beilstein-journals.org Similarly, methylene-separated bis(thieno[3,2-b]pyrroles), which are structurally analogous to dipyrromethanes, have been shown to react with N-bromosuccinimide to form polymeric materials. researchgate.net

Development of Functional Materials Utilizing this compound Derivatives

The inherent electronic properties of the pyrrole ring system within the dipyrromethane scaffold make its derivatives attractive candidates for the development of advanced functional materials with applications in electronics and sensing.

Pyrrole is an electron-rich five-membered heteroaromatic ring, a characteristic that makes pyrrole-containing compounds promising for applications in organic electronics. researchgate.net Although challenges related to stability exist, derivatives that incorporate the pyrrole motif have been successfully developed as organic semiconductors. researchgate.net

A prominent class of materials is based on diketopyrrolopyrrole (DPP), which contains two fused pyrrole rings. Solution-processable DPP derivatives have been synthesized and characterized as active materials in organic thin-film transistors (OTFTs). nih.gov These materials often exhibit p-channel (hole-transporting) characteristics. For example, a DPP derivative incorporated into a thin film demonstrated carrier mobility as high as 5.7 × 10⁻⁴ cm²/Vs with a current on/off ratio between 10⁴ and 10⁶. nih.gov The high-lying Highest Occupied Molecular Orbital (HOMO) of pyrrole-based systems makes them excellent electron donors, a desirable property for creating efficient semiconducting materials. researchgate.net

| Material Class | Derivative Example | Device Configuration | Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|---|---|

| Diketopyrrolopyrrole (DPP) | Acetylene-linked DPP dimer | Top-contact/Bottom-gate | 5.7 × 10⁻⁴ | 10⁴ - 10⁶ | nih.gov |

| Diketopyrrolopyrrole (DPP) | Phenyl acetylene (B1199291) end-functionalized DPP | Top-contact/Bottom-gate | 10⁻³ | > 10⁵ | researchgate.net |

The N-H protons of the pyrrole rings in dipyrromethane and its derivatives are effective hydrogen-bond donors. This property allows them to act as binding sites for anions, forming the basis for advanced chemical sensors. The binding event can be transduced into a measurable optical signal, such as a change in color (chromogenic) or fluorescence (fluorogenic).

A macrocyclic compound derived from dipyrromethane has been shown to selectively sense fluoride (B91410) ions in a DMSO solution. mdpi.com The interaction is believed to occur first through hydrogen bonding between the pyrrole N-H groups and the fluoride anion, followed by deprotonation at higher fluoride concentrations. mdpi.com

In another example, 4-(pyrrol-1-yl)pyridine and its methylated derivatives were found to be highly effective and selective sensors for nitrite (B80452) ions in aqueous solutions, with limits of detection in the parts-per-million (ppm) range. mdpi.com The sensing mechanism in this system is attributed to changes in a supramolecular aggregate upon interaction with the anion, which can be detected by the naked eye or through spectroscopy. mdpi.com The sensitivity of these sensors can be tuned by adding electron-donating groups to the pyrrole ring, which modifies its electronic properties and interaction with the target anion. mdpi.com

| Sensor Scaffold | Target Anion | Sensing Medium | Detection Method | Limit of Detection | Reference |

|---|---|---|---|---|---|

| Azopyrrole-polyether macrocycle | Fluoride (F⁻) | DMSO | UV-Vis Titration | Not specified | mdpi.com |

| 4-(pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | Aqueous | Naked-eye / UV-Vis | 0.330 ppm | mdpi.com |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | Aqueous | UV-Vis | 1.06 ppm | mdpi.com |

| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | Aqueous | UV-Vis | 1.05 ppm | mdpi.com |

Role in Nanomaterial Fabrication (e.g., Templates or Ligands for Nanoparticles)

The unique structural and chemical properties of this compound and its derivatives, particularly the closely related dipyrromethanes, have led to their exploration in the field of nanomaterial fabrication. These compounds can act as versatile building blocks, serving as either templates or stabilizing ligands in the synthesis of nanoparticles. Their ability to coordinate with metal ions and the potential for their oxidized products to act as capping agents make them valuable in controlling the size, shape, and stability of nanomaterials.

One notable application is in the synthesis of gold nanoparticles (Au-NPs). Substituted dipyrromethanes have been successfully employed as reducing agents for the reduction of tetrachloroauric acid (HAuCl₄) at room temperature. This process yields gold nanoparticles without the need for an additional capping agent or surfactant. It is proposed that the in situ-formed oxidative products of dipyrromethane, such as polydipyrromethane, can effectively serve as a capping agent. This capping agent is believed to preferentially adsorb onto the {111} facets of the gold crystals during the reduction process, thereby guiding the formation of the nanoparticles. researchgate.net

Furthermore, the oxidized derivatives of dipyrromethanes, known as dipyrromethenes or dipyrrins, are crucial ligands in the synthesis of fluorescent nanoparticles. iipseries.org Boron dipyrromethene (BODIPY) dyes, for instance, can be assembled into nanoparticles for applications in cancer imaging and therapy. nih.gov The dipyrromethane scaffold is a key precursor for the synthesis of these BODIPY dyes. iipseries.org The functionalization of the dipyrromethane molecule allows for the tuning of the photophysical properties of the resulting BODIPY nanoparticles, highlighting the importance of the this compound-derived structure in creating advanced functional nanomaterials. nih.gov

The table below summarizes the roles of dipyrromethane derivatives in the fabrication of specific nanoparticles.

| Nanoparticle Type | Role of Dipyrromethane Derivative | Resulting Nanomaterial Application |

| Gold Nanoparticles (Au-NPs) | Reducing and Capping Agent | Medical diagnostics, imaging, therapeutic treatments, optoelectronics, and data storage |

| Boron Dipyrromethene (BODIPY) Nanoparticles | Ligand for BODIPY dye synthesis | Cancer imaging and therapy, fluorescent probes |

Catalytic Applications of this compound and its Metal Complexes

The this compound scaffold and its derivatives, particularly dipyrromethanes and dipyrromethenes, are of significant interest in the field of catalysis. These compounds serve as versatile ligands for the synthesis of a wide array of organometallic complexes that exhibit catalytic activity in various chemical transformations. nih.govnih.gov The ease of synthesis and the ability to modify the ligand framework allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic performance. nih.govresearchgate.net

Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalytic systems have been developed based on dipyrromethane-related structures.

Homogeneous Catalysis: